Tucatinib

Catalog No.
S547973
CAS No.
937263-43-9
M.F
C26H24N8O2
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tucatinib

CAS Number

937263-43-9

Product Name

Tucatinib

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

Molecular Formula

C26H24N8O2

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)

InChI Key

SDEAXTCZPQIFQM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ARRY380; ARRY 380; ARRY-380; ONT380; ONT 380; ONT-380. Irbinitinib; Tucatinib.

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5

The exact mass of the compound Tucatinib is 480.2022 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tucatinib is an orally available, reversible, and potent small-molecule tyrosine kinase inhibitor (TKI) highly selective for Human Epidermal Growth Factor Receptor 2 (HER2). Unlike dual- or pan-HER inhibitors, its primary value proposition lies in its minimal inhibition of the Epidermal Growth Factor Receptor (EGFR), which is critical for reducing certain off-target effects. This compound is established for its use in combination therapies for HER2-positive cancers, with a particular, well-documented efficacy in preclinical and clinical models involving central nervous system (CNS) metastases due to its ability to penetrate the blood-brain barrier.

Substituting Tucatinib with other HER2 TKIs like Lapatinib or Neratinib is not viable for studies requiring precise HER2 pathway isolation or CNS activity. Lapatinib and Neratinib are nearly equipotent inhibitors of both HER2 and EGFR, which introduces confounding variables from EGFR pathway inhibition and is associated with different toxicity profiles. Tucatinib's >1,000-fold greater selectivity for HER2 over EGFR in cellular assays ensures that observed effects are attributable to HER2 inhibition, a critical factor for mechanistic studies. Furthermore, Tucatinib demonstrates significantly enhanced CNS penetration compared to Lapatinib and Neratinib, making it the required choice for preclinical models of brain metastases.

Exceptional Kinase Selectivity: >1000-Fold Preference for HER2 Over EGFR

Tucatinib demonstrates superior selectivity for HER2 compared to other common TKIs. In cell signaling assays using the HER2-amplified BT-474 cell line, tucatinib inhibited HER2 phosphorylation with an IC50 of 7 nM. In contrast, its effect on EGFR phosphorylation in the EGFR-overexpressing A431 cell line was minimal, with an IC50 >10,000 nM. This represents a selectivity ratio of over 1,400-fold for HER2. Comparators Lapatinib and Neratinib inhibit both kinases with near-equipotency, showing potent EGFR inhibition with IC50 values of 36 nM and 21 nM, respectively, in the same assay.

Evidence DimensionIC50 of EGFR Phosphorylation Inhibition (A431 cells)
Target Compound DataTucatinib: >10,000 nM
Comparator Or BaselineLapatinib: 36 nM | Neratinib: 21 nM
Quantified Difference>277-fold less potent against EGFR than Lapatinib
ConditionsCell-based phosphorylation assay in A431 (EGFR-amplified) human cancer cells.

This high selectivity is critical for experiments aiming to isolate HER2-specific signaling pathways without the confounding off-target effects of EGFR inhibition.

Superior Brain Penetration: Achieves Therapeutically Relevant Concentrations in CSF

Tucatinib's chemical structure facilitates superior central nervous system penetration compared to other HER2 TKIs. In a pharmacokinetic study of patients with leptomeningeal metastases, tucatinib was detectable in cerebrospinal fluid (CSF) within 2 hours, reaching concentrations of 0.57 to 25 ng/mL. This range is above the in vitro IC50 for HER2 inhibition (3.3 ng/mL). The median steady-state CSF-to-unbound plasma ratio was 0.83, indicating significant distribution into the CNS. Physiologically-based pharmacokinetic (PBPK) modeling predicts that tucatinib achieves a target engagement ratio (TER) of 2.1 in the brain, while lapatinib and neratinib have a TER of <0.20.

Evidence DimensionModel-Predicted Brain Target Engagement Ratio (TER)
Target Compound DataTucatinib: 2.1
Comparator Or BaselineLapatinib: <0.20 | Neratinib: <0.20
Quantified Difference>10-fold higher predicted brain target engagement vs. comparators
ConditionsPhysiologically-based pharmacokinetic (PBPK) modeling in a virtual cancer population following standard dosing regimens.

For any in vivo research involving CNS tumors or brain metastases, Tucatinib's ability to cross the blood-brain barrier and engage its target is a decisive procurement advantage.

Potent In Vitro HER2 Inhibition Comparable to Neratinib and Superior to Lapatinib

In a direct biochemical kinase assay, tucatinib demonstrated potent inhibition of HER2 with an IC50 of 6.9 nmol/L. This potency is comparable to that of neratinib (IC50 = 5.5 nmol/L in a similar assay) and significantly greater than that of the first-generation inhibitor lapatinib, which has a reported HER2 IC50 of 109 nmol/L. When evaluated in a cellular context using HER2-amplified BT-474 cells, tucatinib inhibited HER2 phosphorylation with an IC50 of 7 nmol/L, which was more potent than lapatinib (IC50 = 46 nmol/L) and similar to neratinib (IC50 = 2 nmol/L) in the same experimental series.

Evidence DimensionIC50 of HER2 Phosphorylation Inhibition (BT-474 cells)
Target Compound DataTucatinib: 7 nmol/L
Comparator Or BaselineLapatinib: 46 nmol/L | Neratinib: 2 nmol/L
Quantified Difference6.5-fold more potent than Lapatinib
ConditionsCell-based HER2 phosphorylation assay in BT-474 (HER2-amplified) human breast cancer cells.

This demonstrates that Tucatinib provides high on-target potency, comparable to or exceeding that of alternatives, ensuring robust HER2 inhibition at low nanomolar concentrations in experimental systems.

In Vivo Models of HER2-Positive Brain Metastases

Tucatinib is the indicated choice for preclinical xenograft models involving intracranial implantation of HER2-positive tumor cells. Its demonstrated ability to penetrate the blood-brain barrier and achieve therapeutically relevant concentrations in the CNS ensures target engagement that cannot be reliably achieved with less-penetrant inhibitors like lapatinib or neratinib.

Isolating HER2-Specific Signaling Pathways In Vitro

For studies designed to dissect the downstream consequences of HER2 inhibition (e.g., on PI3K/AKT or MAPK pathways), Tucatinib's >1000-fold selectivity over EGFR is a critical advantage. This allows researchers to attribute observed cellular changes directly to the HER2 pathway without confounding effects from simultaneous EGFR blockade, which is an inherent variable when using lapatinib or neratinib.

Combination Studies with HER2-Targeted Antibodies or ADCs

Tucatinib is suitable for in vitro and in vivo studies evaluating synergistic effects with HER2-targeted biologics like trastuzumab or antibody-drug conjugates (ADCs) such as T-DM1. Preclinical data show that combining Tucatinib with T-DM1 results in enhanced antitumor activity, supporting its use as a combination partner in research settings.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

480.20222204 Da

Monoisotopic Mass

480.20222204 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

234248D0HH

Drug Indication

Tucatinib is indicated with [trastuzumab] and [capecitabine] for the treatment of adults diagnosed with advanced unresectable or metastatic HER2-positive breast cancer. This includes patients with brain metastases and those who have received one or more prior anti-HER2-based regimens in the metastatic setting. It is also indicated in combination with trastuzumab for the treatment of adult patients with RAS wild-type HER2-positive unresectable or metastatic colorectal cancer that has progressed following treatment with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. This indication is approved under accelerated approval; thus, it is contingent upon verification and description of clinical benefit in confirmatory trials.
Tukysa is indicated in combination with trastuzumab and capecitabine for the treatment of adult patients with HER2‑positive locally advanced or metastatic breast cancer who have received at least 2 prior anti‑HER2 treatment regimens.
Treatment of solid tumours
Treatment of breast malignant neoplasms

Livertox Summary

Tucatinib is tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2) and is used in combination with other antineoplastic agents in the treatment of refractory, advanced or metastatic HER2 positive breast and colorectal cancer. Serum aminotransferase elevations are common during therapy with tucatinib, but it has not been linked to episodes of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

Mechanism of Action

Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism.

Absorption Distribution and Excretion

The Tmax for tucatinib ranges from 1 to 4 hours. One pharmacokinetic study revealed a Cmax of 1120 ng/mL after a dose of 350 mg twice daily with a Tmax ranging from 1 to 3 hours. The AUCtau was reported to be about 7120 hours×ng/mL.
In a study of radiolabled tucatinib, about 86% of the total dose was excreted in the feces and 4.1% was found in the urine. About 16% of the tucatinib dose recovered in the feces was identified as unchanged tucatinib.
The volume of distribution of tucatinib is about 1670 L. This drug penetrates the blood-brain barrier.
The apparent clearance is 148 L/h.

Metabolism Metabolites

Tucatinib is metabolized by CYP2C8 with some contributions from CYP3A.

Wikipedia

Tucatinib

Biological Half Life

A pharmacokinetic study revealed a half-life of approximately 5.38 hours. Prescribing information mentions a geometric mean half-life of about 8.21 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Estok, Thomas M.; Zaknoen, Sara L.; Mansfield, Robert K.; Lawhon, Tracy. (Tragara Pharmaceuticals, Inc., USA). Therapies for treating cancer using combinations of COX-2 inhibitors and anti-HER2(ErbB2) antibodies or combinations of COX-2 inhibitors and HER2(ErbB2) receptor tyrosine kinase inhibitors.   PCT Int. Appl. (2009), 121pp. CODEN: PIXXD2 WO 2009042618 A1 20090402.

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